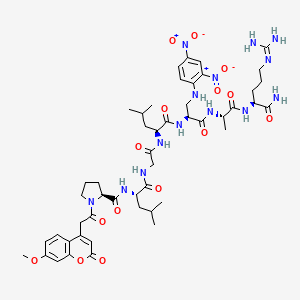
Rabeprazole-d4 (sodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rabeprazole-d4 (sodium) is a deuterated form of rabeprazole sodium, a proton pump inhibitor used primarily to treat conditions like gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome. The deuterated form, Rabeprazole-d4, is used in scientific research to study the pharmacokinetics and metabolism of rabeprazole due to its stable isotope labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rabeprazole-d4 (sodium) involves the incorporation of deuterium atoms into the rabeprazole molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The key steps typically involve:
Deuteration of Starting Materials: Using deuterated reagents to introduce deuterium atoms into the precursor molecules.
Formation of the Benzimidazole Ring: This involves the reaction of deuterated 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine with deuterated benzimidazole.
Sulfoxidation: The final step involves the oxidation of the thioether group to form the sulfoxide, resulting in Rabeprazole-d4.
Industrial Production Methods
Industrial production of Rabeprazole-d4 (sodium) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large-scale deuteration of starting materials using deuterated reagents.
Optimized Reaction Conditions: Utilizing optimized reaction conditions to ensure high yield and purity.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Rabeprazole-d4 (sodium) undergoes various chemical reactions, including:
Oxidation: Conversion of the thioether group to a sulfoxide.
Reduction: Reduction of the sulfoxide back to the thioether.
Substitution: Nucleophilic substitution reactions involving the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed.
Major Products
The major products formed from these reactions include the sulfoxide form of Rabeprazole-d4 and its reduced thioether form.
Scientific Research Applications
Rabeprazole-d4 (sodium) has several scientific research applications:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of rabeprazole.
Metabolism Studies: Helps in understanding the metabolic pathways and identifying metabolites.
Drug Interaction Studies: Used to investigate potential drug-drug interactions.
Biological Research: Employed in studies related to gastric acid secretion and its inhibition.
Industrial Research: Used in the development of new formulations and drug delivery systems.
Mechanism of Action
Rabeprazole-d4 (sodium) works by inhibiting the H+/K+ ATPase enzyme, also known as the proton pump, in the parietal cells of the stomach. This inhibition prevents the final step of gastric acid production, thereby reducing acid secretion. The deuterated form allows for more precise tracking and analysis in research studies.
Comparison with Similar Compounds
Similar Compounds
Omeprazole: Another proton pump inhibitor with a similar mechanism of action.
Lansoprazole: Similar to rabeprazole but with different pharmacokinetic properties.
Pantoprazole: Another proton pump inhibitor used for similar indications.
Uniqueness
Rabeprazole-d4 (sodium) is unique due to its deuterium labeling, which provides advantages in research studies, such as improved stability and the ability to trace the compound more accurately in metabolic studies.
Conclusion
Rabeprazole-d4 (sodium) is a valuable compound in scientific research, offering insights into the pharmacokinetics, metabolism, and drug interactions of rabeprazole. Its unique deuterium labeling makes it an essential tool for researchers in the fields of chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C18H20N3NaO3S |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
sodium;4,5,6,7-tetradeuterio-2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide |
InChI |
InChI=1S/C18H20N3O3S.Na/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18;/h3-4,6-9H,5,10-12H2,1-2H3;/q-1;+1/i3D,4D,6D,7D; |
InChI Key |
KRCQSTCYZUOBHN-SWSVCJOSSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])[N-]C(=N2)S(=O)CC3=NC=CC(=C3C)OCCCOC)[2H])[2H].[Na+] |
Canonical SMILES |
CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3[N-]2)OCCCOC.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![disodium;5-[[[(1S)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]quinoxaline-2,3-dione;hydrate](/img/structure/B12350648.png)




![isobutyl[(1-isopropyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B12350692.png)
![N-[4-[[4-[4-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethylamino]-4-oxobutanoyl]piperazin-1-yl]methyl]phenyl]-4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)pyrazolidine-3-carboxamide](/img/structure/B12350698.png)
![3-[(4-methoxybenzyl)oxy]-1-methyl-1H-pyrazol-4-amine](/img/structure/B12350701.png)

![disodium;[(2R,3S,5R)-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphate](/img/structure/B12350716.png)



